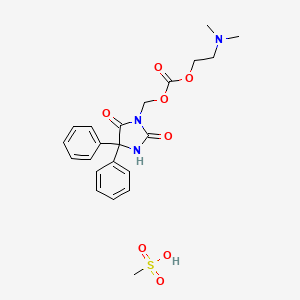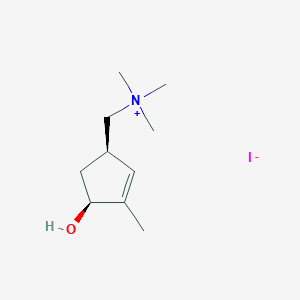
Methyl acetylsalicylate
Overview
Description
Synthesis Analysis
Methyl acetylsalicylate can be synthesized through various chemical methods. One novel approach involves the synthesis of methyl 6-acetylsalicylate as a key intermediate for the preparation of herbicides and analogues. This method includes a modification of the Sandmeyer reaction, a direct ring-opening reaction, and a regioselective ortholithiation of protected hydroxyacetophenone, showcasing the versatility in synthesizing acyl salicylates (Tamaru & Saito, 1996).
Molecular Structure Analysis
The molecular structure of methyl acetylsalicylate and related compounds has been extensively studied. Neutron diffraction techniques have been used to analyze the structure of acetylsalicylic acid, revealing significant information about the torsional librational motion of the terminal methyl group and hydrogen bonding in the carboxylic acid dimer motif (Wilson, 2001).
Chemical Reactions and Properties
Methyl acetylsalicylate undergoes various chemical reactions, including acetylation and methylation. Studies have shown direct O-acetylation of N-hydroxy arylamines by acetylsalicylic acid, illustrating the compound's role in forming carcinogen-DNA adducts through a non-enzymatic reaction (Minchin et al., 1992).
Physical Properties Analysis
The physical properties of methyl acetylsalicylate and its derivatives, such as solvate structures in supercritical carbon dioxide, have been analyzed using molecular dynamics simulations. These studies reveal how salicylic and acetylsalicylic acids form stable hydrogen-bonded complexes with methanol, indicating the significant impact of molecular interactions on physical properties (Petrenko, Antipova, & Gurina, 2016).
Chemical Properties Analysis
The chemical properties of methyl acetylsalicylate, such as its reactivity and stability, are critical for understanding its potential applications. Studies on the synthesis and characterization of zinc acetylsalicylate have provided insights into the compound's stability and reactivity, offering a foundation for exploring the use of acetylsalicylate derivatives in various chemical processes (Guo-qing, 2009).
Scientific Research Applications
1. Radiation-Induced Gastrointestinal Distress Treatment
Methyl acetylsalicylate, a derivative of acetylsalicylate, has been utilized in medical research for various therapeutic purposes. A notable application is in the treatment of radiation-induced gastrointestinal distress. For instance, a study by Mennie et al. (1975) demonstrated that highly buffered acetylsalicylate effectively treated diarrhea and other gastrointestinal side effects in women undergoing radiotherapy for uterine cancer (Mennie, Dalley, Dinneen, & Collier, 1975).
2. Neuroprotection
Another significant application is in neuroprotection. Grilli et al. (1996) found that acetylsalicylic acid and its metabolite, sodium salicylate, protected against neurotoxicity caused by glutamate in rat primary neuronal cultures and hippocampal slices. This study suggests potential roles of these compounds in mitigating neurodegenerative processes (Grilli, Pizzi, Memo, & Spano, 1996).
3. Anti-Inflammatory and Anti-Pyretic Effects
Research by Rainsford and Whitehouse (1980) highlighted the anti-inflammatory and antipyretic properties of salicylic acid esters. They found that the methyl ester of acetylsalicylic acid exhibited lower gastric ulcerogenic activity compared to the acid forms, without losing therapeutic potency (Rainsford & Whitehouse, 1980).
4. Chemoprevention in Cancer
In the field of oncology, aspirin (acetylsalicylic acid) has been researched for its potential in cancer prevention, particularly for colorectal cancer. Drew, Cao, and Chan (2016) discussed the potential of aspirin for precision chemoprevention, highlighting the need for further elucidation of its mechanism of action (Drew, Cao, & Chan, 2016).
5. Platelet Inhibition
Tanen et al. (2008) conducted a study comparing oral aspirin and topically applied methyl salicylate for platelet inhibition. They found that both forms significantly decreased platelet aggregation in healthy human volunteers, suggesting potential applications in patients unable to tolerate oral therapy (Tanen, Danish, Reardon, Chisholm, Matteucci, & Riffenburgh, 2008).
Mechanism of Action
Target of Action
Methyl acetylsalicylate, also known as acetylsalicylic acid methyl ester, is a natural product isolated from Pisum sativum . Its primary targets are cyclooxygenase 1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are responsible for pain and inflammation .
Mode of Action
Methyl acetylsalicylate inhibits the COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing pain and inflammation . It’s worth noting that acetylsalicylate, a related compound, acetylates a serine in COX-1 and COX-2 in the active site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by methyl acetylsalicylate is the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, methyl acetylsalicylate prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Methyl acetylsalicylate shares similar pharmacokinetic properties with acetylsalicylic acid (ASA), commonly known as aspirin . ASA is rapidly transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . Salicylate is the active metabolite responsible for most anti-inflammatory and analgesic effects . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .
Result of Action
The inhibition of prostaglandin synthesis by methyl acetylsalicylate results in the alleviation of pain and inflammation . Additionally, long-term use of acetylsalicylic acid, a related compound, has been associated with a decreased risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .
Action Environment
The action of methyl acetylsalicylate can be influenced by various environmental factors. For instance, the efficacy of methyl acetylsalicylate can be decreased when used in combination with certain other compounds . Furthermore, the effect of methyl acetylsalicylate on TRPM7 channels is thought to be a consequence of cytosolic acidification, rather than direct . This suggests that the cellular environment and pH can influence the action of methyl acetylsalicylate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPLBKWMAUFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206724 | |
| Record name | Aspirin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl acetylsalicylate | |
CAS RN |
580-02-9 | |
| Record name | Methyl 2-acetoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylrhodine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aspirin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-acetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACETYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)







